Castor oil, hydrogenated, propoxylated
Description
Contextualizing Alkoxylated Natural Oil Derivatives in Specialty Chemicals
Alkoxylated derivatives of natural oils, such as castor oil, represent a significant class of specialty chemicals. The process of alkoxylation—reacting a base material with alkylene oxides like propylene (B89431) oxide or ethylene (B1197577) oxide—transforms natural triglycerides into multifunctional non-ionic surfactants and polymers. chemicalbook.com These derivatives are prized for their ability to act as emulsifiers, dispersants, lubricants, and wetting agents. chemicalbook.com Their versatility allows them to be used in a wide array of industries, including paints and coatings, agriculture, oil and gas, and personal care. europa.eumdpi.com The modification of natural oils through alkoxylation enhances properties like solubility and stability, expanding their utility far beyond that of the original oil.
Historical Development and Evolution of Propoxylated Castor Oil Derivatives
The use of castor oil itself dates back millennia, valued for various purposes throughout history. fattyacidconsortium.com Its journey into the realm of industrial chemistry began with basic derivatives, which over time became more complex and specialized. A key initial modification was hydrogenation, a process that saturates the double bonds in the oil's fatty acid chains, converting the liquid oil into a hard, brittle, wax-like substance known as hydrogenated castor oil (HCO). specialchem.com This process enhances the oil's melting point, stability, and durability. specialchem.comsrce.hr
The subsequent evolution involved the chemical modification of the hydroxyl (-OH) groups present on the ricinoleic acid component of castor oil. This led to the development of alkoxylated versions. While ethoxylation (reaction with ethylene oxide) is more common, propoxylation (reaction with propylene oxide) yields derivatives with distinct properties. fattyacidconsortium.com This progression from raw castor oil to hydrogenated castor oil and finally to propoxylated hydrogenated castor oil reflects a continuous drive within the chemical industry to create high-performance, versatile molecules from renewable feedstocks.
Scope and Significance of Academic Research
Academic research into castor oil and its derivatives is extensive, largely due to the oil's unique chemical structure—specifically, the presence of a hydroxyl group on its main fatty acid, ricinoleic acid. specialchem.com This functional group provides a reactive site for a multitude of chemical transformations, including propoxylation. Research has focused on synthesizing various derivatives and characterizing their properties for use as polymeric surfactants, in polyurethane synthesis, and as building blocks for other complex molecules. aalto.fisemanticscholar.orgresearchgate.net Studies on ethoxylated and hydrogenated versions are well-documented, providing a strong framework for understanding the behavior of their propoxylated counterparts, even though specific literature on the propoxylated variant is less extensive. europa.euaalto.fi
Interdisciplinary Relevance across Chemical Sciences and Materials Engineering
The study and application of propoxylated hydrogenated castor oil bridge multiple scientific disciplines. In chemical sciences, it is relevant to surfactant science, polymer chemistry, and green chemistry, representing a functional material derived from a renewable resource. In materials engineering, its properties as a rheology modifier, plasticizer, and emollient are leveraged in the formulation of advanced materials. specialchem.com For instance, its derivatives are used in creating polyurethanes, coatings, and lubricants, demonstrating its role in developing materials with specific performance characteristics. mdpi.com The compound's application in personal care products also connects it to cosmetic science, where it functions as a skin conditioning agent and emollient. specialchem.com
Properties
CAS No. |
111870-68-9 |
|---|---|
Molecular Formula |
C13H13N3O |
Synonyms |
Castor oil, hydrogenated, propoxylated |
Origin of Product |
United States |
Synthetic Pathways and Derivatization Methodologies for Propoxylated Hydrogenated Castor Oil
Fundamental Principles of Alkoxylation Reactions in Natural Oil Modification
Alkoxylation is a crucial industrial chemical process used to modify the properties of compounds containing active hydrogen atoms, such as alcohols, phenols, and amines. In the context of natural oil modification, alkoxylation involves the addition of cyclic ethers, known as alkylene oxides (e.g., ethylene (B1197577) oxide, propylene (B89431) oxide), to the hydroxyl groups present on the fatty acid chains of triglycerides. This derivatization converts a lipophilic oil into a more hydrophilic, water-soluble, or water-dispersible surfactant, or modifies its properties for use as an emulsifier, solubilizer, or lubricant in a wide range of applications. chemicalbook.comvasudhachem.com
The reaction extends the original molecule by adding polyether chains to the reactive sites. The length and type of these chains (e.g., polyoxypropylene from propylene oxide) can be precisely controlled to achieve desired characteristics such as increased water solubility, modified viscosity, and enhanced surface activity. For hydrogenated castor oil, the target for alkoxylation is the hydroxyl group on the 12-hydroxystearic acid backbone.
Mechanism of Propoxylation of Hydroxyl-Terminated Lipids
The propoxylation of hydroxyl-terminated lipids, such as hydrogenated castor oil (HCO), is a ring-opening polymerization reaction. The core mechanism proceeds through a series of nucleophilic attacks on the propylene oxide molecule, initiated by the hydroxyl groups of the HCO.
The process can be broken down into three main stages:
Initiation: The reaction begins with the activation of the hydroxyl group on the 12-hydroxystearic acid moiety of the HCO. In base-catalyzed systems, a strong base abstracts the proton from the hydroxyl group, creating a highly nucleophilic alkoxide. In acid-catalyzed systems, the acid protonates the oxygen atom of the propylene oxide ring, making it more electrophilic and susceptible to attack by the neutral hydroxyl group of the HCO.
Propagation: The activated initiator (the alkoxide or the protonated propylene oxide/hydroxyl group complex) undergoes a nucleophilic substitution reaction. The nucleophile attacks one of the carbon atoms of the propylene oxide ring, causing the three-membered ring to open and form a new, longer chain with a terminal hydroxyl group. This new hydroxyl group can then be activated and react with another propylene oxide molecule. This step repeats, propagating the poly(propylene oxide) chain. Due to the asymmetry of propylene oxide, the ring-opening can result in the formation of both primary and secondary hydroxyl end-groups, which influences the reactivity of the resulting polyol.
Termination: The polymerization process is concluded when the supply of propylene oxide is exhausted or when a terminating agent is intentionally added. Typically, for base-catalyzed reactions, the process is terminated by neutralizing the catalyst with an acid, which protonates the alkoxide chain ends to form stable hydroxyl groups.
Role of Catalysis in Propylene Oxide Addition Reactions
Catalysis is essential for the propoxylation of hydrogenated castor oil, as the reaction between an alcohol and an epoxide is kinetically very slow without a catalyst. The choice of catalyst dictates the reaction mechanism, rate, selectivity, and the properties of the final propoxylated product, such as its molecular weight distribution (polydispersity).
Base catalysis is the most common method for the industrial production of polyols from propylene oxide. Strong bases, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), are typically used. google.com
The mechanism is an anionic polymerization. The base deprotonates the hydroxyl group of the hydrogenated castor oil, forming a potent nucleophile (alkoxide). This alkoxide then attacks the less sterically hindered carbon of the propylene oxide ring, leading predominantly to the formation of secondary hydroxyl groups at the end of the growing polymer chain.
Key Characteristics of Base-Catalyzed Propoxylation
| Feature | Description |
|---|---|
| Catalysts | Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH), Cesium Hydroxide (CsOH) google.com |
| Mechanism | Anionic ring-opening polymerization. |
| Initiation | Deprotonation of the HCO hydroxyl group to form an alkoxide. |
| Propagation | Attack of the alkoxide on the propylene oxide ring. |
| Selectivity | Primarily results in secondary hydroxyl terminal groups. |
| Byproducts | Can lead to the formation of monol-initiated poly(propylene glycol) from trace water, resulting in a broad molecular weight distribution. |
| Reaction Conditions | Typically requires high temperatures (100-150°C) and pressure. |
Acid catalysts, including both Brønsted acids (e.g., sulfuric acid, H₂SO₄) and Lewis acids (e.g., boron trifluoride, BF₃), can also be used for propoxylation. google.comresearchgate.net The mechanism proceeds via a cationic polymerization pathway.
The acid protonates the oxygen atom of the propylene oxide epoxide ring, which activates the ring for nucleophilic attack by the neutral hydroxyl group of the hydrogenated castor oil. Unlike base catalysis, the attack is less regioselective and can lead to a higher proportion of primary hydroxyl end-groups. However, acid catalysis is often associated with the formation of undesirable byproducts, such as cyclic ethers and other oligomers, which can lead to a very broad molecular weight distribution.
To overcome the limitations of traditional acid and base catalysts, particularly the broad molecular weight distribution and the formation of byproducts, new catalyst systems have been developed. Double Metal Cyanide (DMC) complexes, such as zinc hexacyanocobaltate, are prominent among these emerging technologies. google.comgoogle.com
DMC catalysts offer several advantages:
High Activity: They are effective at very low concentrations (typically in the ppm range), which can simplify product purification as catalyst removal may not be necessary. google.com
Narrow Polydispersity: They produce polyols with a much narrower molecular weight distribution compared to those made with alkali metal catalysts.
Reduced Byproducts: The formation of monol-initiated polyglycols from water is significantly suppressed, allowing for the synthesis of higher molecular weight polyols with low unsaturation levels.
Lower Reaction Temperatures: The reactions can often be conducted under milder conditions.
These features make DMC catalysts particularly suitable for producing high-performance propoxylated polyols with precisely controlled structures. google.com
Synthesis of Hydrogenated Castor Oil Precursors
The starting material for propoxylation is Hydrogenated Castor Oil (HCO), a derivative of natural castor oil. Castor oil is unique among vegetable oils because its primary fatty acid component is ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid), which contains a hydroxyl group and a carbon-carbon double bond. atamanchemicals.commdpi.com
The synthesis of HCO is achieved through the catalytic hydrogenation of refined castor oil. atamanchemicals.comambujasolvex.com This process chemically modifies the oil by saturating the double bonds present in the fatty acid chains.
The key steps in the synthesis are:
Refining: Raw castor oil is first refined to remove impurities like free fatty acids and proteins. atamanchemicals.com
Hydrogenation Reaction: The refined oil is placed in a high-pressure reactor with a catalyst. Hydrogen gas is then introduced under high pressure and temperature. atamanchemicals.com The process converts the unsaturated ricinoleic acid into the saturated 12-hydroxystearic acid. ambujasolvex.com This transformation significantly increases the melting point, turning the liquid oil into a hard, waxy solid, and enhances its oxidative stability. chemicalbook.comatamanchemicals.com
Catalyst Removal and Purification: After the reaction reaches the desired degree of saturation, the oil is cooled, and the catalyst is filtered out. The final product is then purified. atamanchemicals.com
Typical Parameters for Catalytic Hydrogenation of Castor Oil
| Parameter | Value/Type | Source |
|---|---|---|
| Catalyst | Nickel-based catalyst | atamanchemicals.comambujasolvex.comslideshare.net |
| Temperature | 150°C to 250°C | atamanchemicals.com |
| Pressure | Can be up to 1000 psi | atamanchemicals.com |
| Hydrogen Source | Hydrogen gas (H₂) | atamanchemicals.com |
This hydrogenation step is critical as it produces a stable, solid precursor with reactive hydroxyl groups that are preserved for the subsequent propoxylation reaction, while eliminating the reactive double bonds that could interfere with that process or reduce the final product's stability.
An exploration of the synthetic pathways and derivatization methodologies for propoxylated hydrogenated castor oil reveals a versatile platform for the development of advanced polymers. This article details the chemical transformations involved, from the initial hydrogenation of castor oil to subsequent propoxylation and functionalization, providing a comprehensive overview of the synthesis of this complex macromolecule.
Molecular Architecture and Structure Performance Correlations in Propoxylated Hydrogenated Castor Oil Systems
Impact of Propoxylation Degree on Molecular Conformation
Propoxylated hydrogenated castor oil is synthesized through the reaction of hydrogenated castor oil (HCO) with propylene (B89431) oxide. The degree of propoxylation—the average number of propylene oxide (PO) units added to the hydroxyl groups of the HCO—is a critical parameter that profoundly influences the molecule's three-dimensional conformation.
The core of the molecule is the hydrogenated castor oil triglyceride, which is inherently hydrophobic. The propoxylation process grafts polyoxypropylene chains onto the three hydroxyl sites of the triglyceride backbone. These polyoxypropylene chains, while less hydrophilic than their ethoxylated (polyoxyethylene) counterparts, introduce a more polar and flexible character to the molecule compared to the rigid triglyceride core.
A low degree of propoxylation results in short polyoxypropylene chains. In this state, the molecule retains a significant portion of the hydrophobic nature of the HCO backbone. The short PO chains may not be sufficient to shield the triglyceride core effectively, leading to a more compact conformation in aqueous environments, driven by hydrophobic interactions.
Influence of Hydrogenation on Backbone Flexibility and Intermolecular Interactions
The hydrogenation of castor oil is a crucial preliminary step that fundamentally alters the triglyceride backbone. Castor oil's primary component is the triglyceride of ricinoleic acid, which contains a double bond in its fatty acid chain. nih.govevonik.com Hydrogenation is a chemical process that saturates this double bond, converting the ricinoleic acid moieties into 12-hydroxystearic acid moieties. nih.govcir-safety.org
This saturation has two major consequences:
Increased Rigidity and Stability : The removal of the double bond eliminates the "kink" in the fatty acid chain, allowing for more efficient packing of the molecules. This results in a harder, more solid material with a higher melting point, often referred to as castor wax. ambujasolvex.comchemicalbook.comacme-hardesty.com The saturated backbone is less prone to oxidation, leading to enhanced thermal and oxidative stability compared to non-hydrogenated castor oil. nih.gov
Altered Intermolecular Interactions : The straighter, saturated fatty acid chains can engage in more significant van der Waals interactions with neighboring molecules. The hydroxyl group on the 12th carbon is preserved during hydrogenation and remains a key site for hydrogen bonding and subsequent propoxylation. evonik.com This combination of strong van der Waals forces and hydrogen bonding capability in the hydrogenated backbone contributes to its solid nature and reduced flexibility at room temperature. chemicalbook.comatamankimya.com This process improves the oil's stability and raises its melting point, allowing it to be solid at ambient temperatures. acme-hardesty.com
Topological Aspects of Branched Polyoxypropylene Chains
The triglyceride structure of castor oil, which acts as the initiator for propoxylation, is inherently a trifunctional molecule due to the three hydroxyl groups on its ricinoleic acid components. nih.gov When this triglyceride reacts with propylene oxide, the polymerization of PO chains occurs at these three distinct points.
This results in a polymer with a branched, star-like topology. youtube.com The central hydrogenated triglyceride acts as the core, from which three polyoxypropylene arms radiate. This is distinct from a linear polymer, which consists of a single, unbranched chain. youtube.comwikipedia.org
The key topological aspects include:
A Central Junction : The glycerol (B35011) backbone of the triglyceride serves as the central junction point for the entire macromolecule.
Three Branched Arms : Each 12-hydroxystearic acid chain provides a site for a polyoxypropylene arm to grow.
Increased Segment Density : Compared to a linear polymer of similar molecular weight, the branched structure leads to a higher density of polymer segments near the core. The presence of these side chains enhances the rigidity of the molecular chain. mdpi.com
This branched architecture prevents the kind of chain entanglement that is common in high-molecular-weight linear polymers. Instead, the interactions are governed by the steric repulsion of the branched arms and the chemical nature of the core and the arms.
Role of Oligomeric Distribution on Macroscopic Behavior
Analysis of Molecular Weight Distribution and Polydispersity
The reaction of propylene oxide with the hydroxyl groups of hydrogenated castor oil results in a polymer population with a distribution of chain lengths. This leads to a distribution of molecular weights. This characteristic is quantified by the Polydispersity Index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn).
Molecular Weight Distribution : The product will contain a range of species: unreacted or partially reacted HCO, and HCO molecules with varying numbers of propylene oxide units attached to each of the three hydroxyl sites. This results in a broad molecular weight distribution. researchgate.net
Polydispersity : For industrial polymers, the PDI is always greater than 1. A higher PDI indicates a broader distribution of molecular weights, meaning a less uniform mixture of polymer chain lengths. The specific initiator and reaction conditions used during polymerization can influence the final PDI. nih.gov The macroscopic behavior of the material is essentially an average of the behaviors of all the different oligomers present in the mixture.
Table 1: Conceptual Representation of Oligomeric Distribution
| Component in Mixture | Description | Contribution to Macroscopic Behavior |
| Low MW Oligomers | Molecules with few or no PO units. | Primarily hydrophobic; contributes to oil solubility and acts as a plasticizer. |
| Medium MW Oligomers | Molecules with an intermediate number of PO units. | Balanced amphiphilic character; provides primary surfactant and emulsifying properties. |
| High MW Oligomers | Molecules with many PO units. | Primarily hydrophilic/water-dispersible; contributes to viscosity and steric stabilization. |
Correlation between Propylene Oxide Unit Content and Solution Behavior
The number of propylene oxide (PO) units, or the length of the polyoxypropylene chains, is directly correlated with the material's behavior in solution, particularly its solubility and emulsifying capabilities. surfactant.top
Low PO Content : With a lower number of PO units, the hydrophobic character of the hydrogenated castor oil backbone dominates. These molecules have limited solubility in water but good solubility in oils and some organic solvents. surfactant.top They function effectively as water-in-oil (W/O) emulsifiers.
High PO Content : As the number of PO units increases, the hydrophilic nature of the polyether chains begins to outweigh the hydrophobic core. This leads to increased solubility or dispersibility in water. surfactant.top These molecules are effective as oil-in-water (O/W) emulsifiers and solubilizers for incorporating oils and fragrances into aqueous systems. surfactant.toppcc.eu
Table 2: Property Correlation with Propylene Oxide (PO) Content
| Property | Low PO Content | High PO Content |
| Water Solubility | Insoluble | Soluble to Dispersible surfactant.top |
| HLB Value (Conceptual) | Low | High |
| Primary Emulsion Type | Water-in-Oil (W/O) | Oil-in-Water (O/W) |
| Primary Function | Emulsifying Agent | Solubilizer, Dispersing Agent surfactant.top |
Segmental Dynamics and Chain Relaxation Phenomena
The complex, branched structure of propoxylated hydrogenated castor oil gives rise to distinct segmental dynamics and relaxation phenomena. The mobility of the molecule is not uniform; different segments exhibit different degrees of freedom and respond to thermal energy at different rates.
Backbone Segment Dynamics : The hydrogenated triglyceride core is comparatively rigid. ambujasolvex.com The saturated 12-hydroxystearic acid chains have limited rotational freedom and tend to form a relatively stiff central hub, especially at temperatures below the material's melting point. Their motion is largely restricted to localized vibrations and slow, cooperative movements.
Polyoxypropylene Chain Dynamics : The polyoxypropylene arms are much more flexible and mobile than the core. These chains exhibit faster relaxation processes associated with the rotation around their C-O ether bonds. Their dynamics are responsible for the material's solution properties and its ability to interface between oil and water phases. The presence of the methyl side group on the propylene oxide unit, compared to ethylene (B1197577) oxide, slightly restricts this mobility and makes the chain more hydrophobic.
Surface Activity and Interfacial Tension Reduction Mechanismssurfactant.top
As a surface-active agent, propoxylated hydrogenated castor oil functions by reducing the surface tension between multiple liquids or between liquids and solids. newdirectionsaromatics.comcosmileeurope.eu This activity stems from its amphiphilic nature, where the hydrogenated castor oil portion acts as the hydrophobic (lipophilic) part, and the poly(propylene oxide) chains provide hydrophilic character. This dual nature drives the molecules to accumulate at interfaces, thereby lowering the free energy of the system and reducing interfacial tension. rsc.orgnih.gov The reduction in cohesive forces at the interface facilitates the mixing and dispersion of otherwise immiscible phases. nih.gov
Adsorption at Liquid-Liquid and Liquid-Solid Interfaces
The mechanism of interfacial tension reduction is fundamentally based on the adsorption of PHCO molecules at an interface. At a liquid-liquid interface, such as that between oil and water, the PHCO molecules orient themselves with the hydrophobic hydrogenated castor oil "tail" penetrating the oil phase and the more hydrophilic poly(propylene oxide) "head" extending into the aqueous phase. This arrangement creates an interfacial film that lowers the tension between the two phases. nih.gov
At liquid-solid interfaces, the adsorption behavior depends on the polarity of the solid surface. The surfactant can adsorb onto the surface, modifying its wettability. This property is crucial in applications like pigment dispersion, where the surfactant adsorbs onto solid pigment particles, facilitating their suspension in a liquid medium and preventing aggregation. atamanchemicals.com
Critical Micelle Concentration (CMC) and Aggregation Behavior
In an aqueous solution, as the concentration of propoxylated hydrogenated castor oil increases, the molecules initially exist as individual monomers. However, once a certain concentration is reached—the Critical Micelle Concentration (CMC)—the surfactant molecules begin to self-assemble into organized aggregates known as micelles. alfa-chemistry.com This aggregation is a spontaneous process driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic tails and water molecules. researchgate.net
| Surfactant Type | Reported CMC (mg/L) | Reference |
| Kolliphor EL (PEG-35 Castor Oil) | 90 | researchgate.net |
| PEG-44 Castor Oil | 958.2 | researchgate.net |
| C18PSar11 (Lipopolypeptoid) | 27 | researchgate.net |
This table presents CMC values for related ethoxylated castor oil surfactants and a comparator to illustrate typical concentration ranges for micellization. Data for the specific propoxylated compound is not specified in the search results.
Emulsification and Dispersion Stabilization Principlessurfactant.top
Propoxylated hydrogenated castor oil is recognized for its excellent emulsifying capabilities, enabling the formation of stable mixtures of oil and water. surfactant.topcosmileeurope.eu Emulsions are colloidal dispersions of one liquid in another, and their formation is facilitated by emulsifiers that reduce the interfacial tension, making it easier to break down large droplets into smaller ones. nih.govnih.gov The stability of these emulsions is paramount, and PHCO provides this stability by forming a protective barrier around the dispersed droplets, which prevents them from coalescing. nih.govwjbphs.com
Formation and Stability of Oil-in-Water and Water-in-Oil Emulsions
Propoxylated hydrogenated castor oil can be used to form both oil-in-water (O/W) and water-in-oil (W/O) emulsions. newdirectionsaromatics.com In an O/W emulsion, oil droplets are dispersed in a continuous aqueous phase, whereas in a W/O emulsion, water droplets are dispersed in a continuous oil phase. The type of emulsion formed is often dictated by the surfactant's Hydrophile-Lipophile Balance (HLB), a measure of the degree to which it is hydrophilic or lipophilic. Surfactants with higher HLB values (e.g., >12) are generally effective for creating O/W emulsions. nih.govmdpi.com
The stability of these emulsions is a critical attribute. A stable emulsion will resist physical changes like creaming, flocculation, and coalescence over time. wjbphs.com PHCO contributes to stability by forming a robust interfacial film around the droplets, which acts as a mechanical barrier to prevent them from merging. nih.gov
Mechanisms of Steric Stabilization and Electrosteric Stabilization
The primary mechanism by which non-ionic surfactants like propoxylated hydrogenated castor oil stabilize emulsions is steric stabilization . semanticscholar.org This occurs when the bulky hydrophilic chains—in this case, the poly(propylene oxide) groups—extend from the surface of the droplets into the continuous phase. nih.gov When two droplets approach each other, these polymer chains begin to overlap. This interaction is energetically unfavorable due to two main effects: an osmotic effect (increased local concentration of chains in the overlap region) and a volume restriction effect (loss of conformational entropy). The result is a strong repulsive force that keeps the droplets separated and prevents coalescence, thus ensuring the long-term stability of the emulsion. semanticscholar.org
While PHCO is non-ionic, a degree of electrostatic repulsion, contributing to electrosteric stabilization , can sometimes arise. This can happen through the preferential adsorption of ions from the aqueous phase (such as hydroxyl ions) onto the surfactant layer. mdpi.com This adsorption can impart a net surface charge (zeta potential) to the droplets. The combination of this electrostatic repulsion with the steric repulsion from the polymer chains provides an even more robust barrier against droplet aggregation. mdpi.com
Solubilization Capacity and Micellar Solubilization
Beyond emulsification, propoxylated hydrogenated castor oil possesses excellent solubilizing properties. surfactant.topnewdirectionsaromatics.com This is particularly valuable for increasing the aqueous solubility of poorly water-soluble substances, a common challenge in various formulations. iigtchem.comscielo.br
| Formulation | Dissolution Medium | Solubility Increase Factor (vs. Pure Drug) | Reference |
| Praziquantel-CR-60 Solid Dispersion | Purified Water | Statistically significant (p<0.05) | scielo.br |
| Praziquantel-CR-60 Solid Dispersion | 0.1N HCl | Statistically significant (p<0.05) | scielo.br |
| Praziquantel-CR-60 Solid Dispersion | Phosphate Buffer pH 7.4 | Statistically significant (p<0.05) | scielo.br |
This table shows the qualitative improvement in the solubility of Praziquantel when formulated as a solid dispersion with PEG-60 Hydrogenated Castor Oil (CR-60), a structurally related compound. The increase was statistically significant across various media compared to the pure drug.
Wetting Phenomena and Spreading Characteristics
Propoxylated Hydrogenated Castor Oil is a non-ionic surfactant that modifies the interface between different phases, such as liquid-air or liquid-solid. The ability of a liquid to wet a solid surface is governed by the balance of adhesive forces (between the liquid and the solid) and cohesive forces (within the liquid). Surfactants like PPG-HCO lower the surface tension of the liquid, which reduces the cohesive energy and promotes spreading.
The propoxylation process adds polypropylene (B1209903) oxide chains to the hydrogenated castor oil molecule. The PPG chains are generally hydrophobic (water-repelling), and their length can be varied. This modification, combined with the inherent polarity of the hydrogenated castor oil backbone, allows the molecule to orient itself at interfaces, reducing the interfacial tension. ontosight.aicosmileeurope.eu When a droplet of an aqueous solution containing PPG-HCO is placed on a solid surface, the surfactant molecules adsorb at the solid-liquid and liquid-air interfaces. This adsorption lowers the contact angle between the droplet and the surface, leading to improved wetting.
The degree of propoxylation is a critical factor influencing these characteristics. A higher number of propylene oxide units generally increases the molecule's hydrophobic nature, which affects its solubility and surface activity. ontosight.ai While specific quantitative data on contact angles for surfaces treated with PPG-HCO are not extensively detailed in publicly available literature, the general principle for non-ionic surfactants applies. The efficiency of wetting would be dependent on the surfactant concentration up to its critical micelle concentration (CMC), the nature of the solid substrate (whether it is hydrophobic or hydrophilic), and the specific structure of the PPG-HCO variant (i.e., the degree of propoxylation).
The table below illustrates typical contact angle measurements for water on different surfaces, demonstrating how the addition of a surfactant generally decreases the contact angle, thereby increasing wettability.
Table 1: Illustrative Effect of Surfactant on Water Contact Angle on Different Polymer Surfaces This data is representative of general surfactant behavior and not specific to Propoxylated Hydrogenated Castor Oil.
| Surface Material | Water Contact Angle (No Surfactant) | Water Contact Angle (With Surfactant) | Wettability |
|---|---|---|---|
| Polyethylene (B3416737) Terephthalate (PET) | ~70° | < 50° | Improved |
| Polypropylene (PP) | ~102° | < 80° | Improved |
| Glass (Hydrophilic) | ~30° | < 20° | Highly Improved |
Interactions with Solid Surfaces and Particle Adsorption
The amphiphilic nature of Propoxylated Hydrogenated Castor Oil drives its adsorption onto solid surfaces and particles suspended in a liquid phase. This property makes it an effective dispersing agent, stabilizer, and surface modifier in various formulations.
The mechanism of adsorption depends on the nature of the solid surface and the liquid medium. The hydrogenated castor oil portion of the molecule contains polar ester and hydroxyl groups, while the polypropylene glycol chains are nonpolar. On a polar (hydrophilic) surface in a nonpolar solvent, the polar part of the surfactant will adsorb to the surface. Conversely, on a nonpolar (hydrophobic) surface within an aqueous system, the hydrophobic PPG chains will adsorb onto the surface, leaving the more polar part of the molecule oriented towards the water.
This adsorption behavior is critical in pigment and particle dispersions. In industries such as coatings and cosmetics, castor oil derivatives are used to disperse pigments uniformly. google.comgoogle.com PPG-HCO can adsorb onto the surface of fine pigment particles, creating a steric barrier. This barrier prevents the particles from coming into close contact and aggregating (or flocculating) due to van der Waals forces, thus ensuring the stability of the dispersion.
A practical example of this interaction is seen with hydrogenated castor oil (castor wax) beads, which have been developed as dirt-binding particles. The polar surface of the castor wax beads contributes to their mechanical cleaning effects by effectively adsorbing and removing oily grime from surfaces. nih.gov Similarly, hydrogenated castor oil has been used to chemically modify the surface of materials like graphene oxide. researchgate.net By grafting the long alkyl chain structure of the oil onto graphene oxide sheets, a self-thixotropic nanofiller was created, demonstrating a strong interaction between the castor oil derivative and the solid particle surface. researchgate.net
The effectiveness of PPG-HCO as a particle dispersant and surface modifier is influenced by several factors:
Particle Characteristics: The chemical nature of the particle surface (e.g., organic pigment, inorganic mineral) and its surface area.
Solvent Polarity: The medium in which the particles are dispersed (e.g., water, oil, or a solvent blend).
Analytical and Characterization Techniques
The characterization of a complex UVCB (Unknown or Variable composition, Complex reaction products or Biological materials) substance like propoxylated hydrogenated castor oil requires a combination of analytical methods. While specific studies on the propoxylated version are sparse, the techniques used for its precursors and ethoxylated analogs are applicable.
Chromatography: High-Performance Liquid Chromatography (HPLC) is a key technique for separating the different components of the mixture by their polarity and size. ppgcpc.com.au Gel Permeation Chromatography (GPC) can be used to determine the molecular weight distribution of the polymer chains. researchgate.net
Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present, such as ester, hydroxyl, and ether linkages, confirming the structure post-hydrogenation and propoxylation. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure and the average degree of propoxylation. researchgate.net
Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry is a powerful tool for identifying the exact mass of the various triglyceride-polyether species in the mixture, allowing for a detailed molecular characterization. aalto.fi
Rheological Behavior and Solution Dynamics of Propoxylated Hydrogenated Castor Oil
Viscoelastic Properties of Aqueous and Non-Aqueous Solutions
The viscoelasticity of a material describes its ability to exhibit both viscous (flow) and elastic (deformation and recovery) characteristics when subjected to stress. For propoxylated hydrogenated castor oil, these properties are highly dependent on the solvent system (aqueous or non-aqueous) and the molecular interactions that dominate within it.
In aqueous systems, the parent molecule, hydrogenated castor oil, is largely insoluble and can form crystalline fibrous networks that create a structured, gel-like system with solid-like viscoelastic properties. researchgate.net These suspensions of HCO crystals behave as colloidal gels, where the storage modulus (G'), representing the elastic component, is typically higher than the loss modulus (G''), representing the viscous component. researchgate.netresearchgate.net The introduction of polypropylene (B1209903) glycol chains via propoxylation imparts an amphiphilic character to the molecule. While PPG is less hydrophilic than the polyethylene (B3416737) glycol (PEG) used in ethoxylation, it still allows the molecule to act as a non-ionic surfactant. In aqueous solutions, these molecules can self-assemble into micellar structures to minimize the unfavorable interaction between the hydrophobic lipid core and water. nih.gov Above a critical concentration, these micelles can form a transient network, imparting significant viscoelasticity to the solution. nih.gov The flexible PPG chains can bridge between micelles, creating a network that can store energy (elasticity) but can also rearrange under stress, allowing flow (viscosity). The viscoelastic response of such systems is often more complex than that of simple HCO dispersions, potentially exhibiting relaxation behaviors that can be modeled by a combination of Maxwell (for hydrophobic associations) and Rouse (for microscopic micelle dynamics) models. nih.gov
Influence of Concentration, Temperature, and Shear Rate on Rheology
The rheological profile of propoxylated hydrogenated castor oil solutions is not static; it is highly sensitive to changes in concentration, temperature, and applied shear.
Influence of Concentration: As with most polymeric and surfactant systems, an increase in the concentration of propoxylated hydrogenated castor oil leads to a significant increase in viscosity. At low concentrations, the molecules may exist as individual entities or small micelles with minimal interaction, and the viscosity will be close to that of the solvent. As concentration increases past the critical micelle concentration and a critical network formation concentration, the frequency of intermolecular interactions (chain entanglements, micellar bridging) rises exponentially. This results in a more structured fluid with a much higher resistance to flow. Studies on analogous systems like polypropylene glycol in organic solvents show a clear trend of increasing viscosity with higher concentrations. researchgate.net
Interactive Data Table: Influence of Polypropylene Glycol (PPG) Concentration on Relative Viscosity
Influence of Temperature: Temperature has a profound effect on viscosity. For solutions of propoxylated hydrogenated castor oil, as with its precursor castor oil, an increase in temperature invariably leads to a decrease in viscosity. najah.eduhilarispublisher.com This is due to the increase in thermal energy, which enhances molecular motion and reduces the effectiveness of intermolecular attractive forces, such as van der Waals forces and hydrogen bonds. The fluid's internal friction decreases, allowing it to flow more easily. This relationship is often described by an Arrhenius-type equation, where the viscosity decreases exponentially with increasing temperature. researchgate.net
Interactive Data Table: Illustrative Effect of Temperature on Dynamic Viscosity of Castor Oil
Influence of Shear Rate: While pure castor oil behaves as a Newtonian fluid (viscosity is independent of shear rate) under many conditions, the introduction of long propoxylated chains and the formation of networks means that solutions of propoxylated hydrogenated castor oil are expected to be non-Newtonian. najah.eduhilarispublisher.com Specifically, they are likely to exhibit shear-thinning (pseudoplastic) behavior. At low shear rates, the polymer chains and associated structures are randomly oriented and entangled, resulting in high viscosity. As the shear rate increases, these structures align in the direction of flow, reducing entanglement and causing the viscosity to decrease. Furthermore, the shear history of the material can have a lasting impact. High shear during processing can permanently alter the network structure, affecting the final rheological properties of the product. researchgate.net
Gelation and Viscosity Enhancement Mechanisms
The primary mechanism for viscosity enhancement and gelation in the parent HCO is physical, driven by the crystallization of the saturated 12-hydroxystearic acid moieties into a network of fine, interlocking fibers. researchgate.net This creates a robust three-dimensional structure that immobilizes the liquid phase, leading to a significant increase in viscosity and the formation of a solid-like gel.
Propoxylation introduces a second, distinct mechanism for viscosity control. The long, flexible PPG chains attached to the triglyceride core function as a polymeric rheology modifier. researchgate.net This modification influences the original crystallization mechanism and adds new ones:
Steric Hindrance: The bulky PPG chains can sterically hinder the ordered packing of the fatty acid chains, potentially disrupting or weakening the crystalline network compared to pure HCO. This may result in a softer gel or require different thermal conditions to induce gelation.
Polymeric Thickening: In solution, the PPG chains increase viscosity through mechanisms common to polymers. They increase the hydrodynamic volume of the molecule and, above a certain concentration, they entangle. This entanglement creates a physical network that resists flow, thereby increasing the bulk viscosity.
Associative Thickening: The amphiphilic nature of the molecule allows it to form associative networks in certain solvents. In aqueous media, hydrophobic portions of the molecules can associate to form micellar junctions, while in non-polar media, there may be associations between the more polar ester and hydroxyl groups. These thermally reversible networks are highly effective at building viscosity.
Therefore, propoxylated hydrogenated castor oil acts as a versatile rheology modifier, where viscosity can be controlled by a combination of crystalline structuring and polymeric/associative interactions, depending on the solvent, concentration, and temperature. europa.eu
Flow Behavior in Polymeric and Composite Systems
When incorporated into polymeric or composite systems, propoxylated hydrogenated castor oil acts as a functional additive that modifies the flow behavior of the bulk material. Its utility stems from the dual nature of its structure: the fatty acid core and the appended PPG chains.
In composite systems, such as coatings, sealants, or bituminous binders, propoxylated hydrogenated castor oil serves as a rheology modifier that controls the application viscosity and final film properties. researchgate.netresearchgate.net In a paint formulation, for example, it can create a thixotropic system: one that has high viscosity at rest to prevent sagging and pigment settling, but thins under the high shear of brushing or spraying for easy application. Once the shear is removed, the structure rebuilds, and the viscosity recovers. This behavior is critical for performance. The interaction between the propoxylated chains and the primary polymer binder (e.g., an alkyd or acrylic resin) governs the stability and flow characteristics of the entire system. Pore-scale modeling studies have shown that complex rheology, such as the shear-thinning behavior expected from this compound, can lead to more stable fluid displacement and efficient coating or impregnation of a porous substrate. mdpi.com
Solvent-Polymer Interactions and Coil Dimensions in Solution
The behavior of propoxylated hydrogenated castor oil in solution is governed by the fundamental principles of polymer solution theory, where solvent-polymer interactions are paramount. The solubility and conformation of the molecule—and thus its contribution to viscosity—depend on the thermodynamic affinity between the solvent molecules and the different parts of the compound, particularly the PPG chains.
The parent molecule, HCO, is hydrophobic, being insoluble in water but soluble in some hot organic solvents. nih.gov The chemical modification of propoxylation is specifically designed to alter these interactions. The PPG chains are significantly more hydrophobic than PEG chains, which means propoxylated hydrogenated castor oil is an excellent emulsifier and rheology modifier for non-polar systems, such as oils and hydrocarbons. In these "good" solvents, the PPG chains will be well-solvated and exist in a relatively expanded coil conformation. The hydrodynamic volume of the molecule will be large, leading to a significant increase in solution viscosity per unit mass.
In contrast, water is a poor solvent for the PPG chains. In an aqueous environment, the molecule will adopt a conformation to minimize this unfavorable contact. This leads to self-assembly into micelles, where the hydrophobic triglyceride and PPG components form a core, shielded from the water. nih.gov This amphiphilic behavior makes it a useful surfactant and emulsifier.
Integration of Propoxylated Hydrogenated Castor Oil in Advanced Material Systems and Engineering
Role as a Polyol in Polyurethane Chemistry
Propoxylated hydrogenated castor oil serves as a bio-based polyol, a critical building block in the synthesis of polyurethanes (PUs). ijariie.com Unlike standard petrochemical polyols, it offers the advantage of being derived from a renewable resource. semanticscholar.org The hydroxyl groups present on the propoxylated chains readily react with isocyanate groups, forming the characteristic urethane (B1682113) linkages that constitute the polyurethane backbone. ijariie.com The structure of the castor oil derivative, particularly its functionality (the average number of hydroxyl groups per molecule), is a determining factor in the architecture and properties of the final polymer. researchgate.netnih.gov
The synthesis of polyurethanes using propoxylated hydrogenated castor oil typically follows a two-step prepolymer method. nih.govnih.gov In the first step, the polyol (propoxylated hydrogenated castor oil) is reacted with an excess of a diisocyanate, such as 4,4'-diphenylmethane diisocyanate (MDI) or hexamethylene diisocyanate (HDI), to form an NCO-terminated prepolymer. semanticscholar.orgnih.govresearchgate.net This reaction is often catalyzed, for instance by dibutyltin (B87310) dilaurate (DBTDL), and carried out under controlled temperatures (e.g., 80°C) in a nitrogen atmosphere to prevent side reactions. nih.gov The completion of the prepolymer formation is confirmed by the disappearance of the characteristic NCO peak in Fourier Transform Infrared (FTIR) spectroscopy analysis, which occurs between 2250-2270 cm⁻¹. researchgate.netias.ac.in
The reaction kinetics between the hydroxyl groups of the polyol and the isocyanate groups are influenced by several factors. Studies on similar natural oil polyols (NOPs) show that the reactivity can be comparable to or even higher than petroleum-based polyether polyols under certain conditions, especially in non-catalyzed reactions at lower temperatures. researchgate.net The addition of a catalyst significantly lowers the activation energy of the urethane-forming reaction. researchgate.net The structure of the isocyanate also plays a crucial role, with different isocyanates exhibiting varying reactivities and responses to catalysts. researchgate.net
Crosslinking density is a fundamental parameter in polyurethane chemistry that dictates the final properties of the material, ranging from soft elastomers to rigid plastics. researchgate.net This density is directly related to the functionality of the polyol used. researchgate.net Standard castor oil has an average hydroxyl functionality of about 2.7, which can lead to materials with limited mechanical strength due to low crosslinking density. nih.govresearchgate.net
By modifying castor oil, for instance through propoxylation or other chemical routes to create hyperbranched polyols, the number of hydroxyl groups can be significantly increased. researchgate.netnih.gov For example, a castor oil-based multifunctional polyol (COT) was synthesized with an OH value of 380 mg KOH/g, approximately three times that of neat castor oil. researchgate.netnih.gov Using such high-functionality polyols as crosslinkers in polyurethane synthesis results in a network with a much higher crosslinking density. researchgate.netnih.gov This increased density restricts the mobility of polymer chains and limits the phase separation between the soft and hard segments of the polyurethane, which in turn influences the material's properties. researchgate.netnih.gov The swelling behavior of the polyurethane in solvents is also strongly dependent on the crosslink density; a higher density leads to lower solvent absorption. mdpi.com
The mechanical and thermomechanical properties of polyurethanes are a direct consequence of the network structure and crosslinking density. mdpi.com Increasing the crosslinking density by using high-functionality propoxylated hydrogenated castor oil polyols generally leads to a significant improvement in the mechanical strength and hardness of the resulting polyurethane. researchgate.netmdpi.com
Research on shape memory polyurethanes (SMPUs) crosslinked with a castor oil-based multifunctional polyol (COT) showed an 80% improvement in mechanical strength compared to an SMPU crosslinked with standard castor oil. researchgate.netnih.gov However, this increase in strength is often accompanied by a decrease in flexibility, as evidenced by a 26% reduction in elongation at break. researchgate.netnih.gov Similarly, the introduction of fillers like birch wood fibers into a castor oil-based polyurethane matrix can dramatically increase tensile strength and hardness. mdpi.com
The thermal stability of these bio-based polyurethanes is typically analyzed using thermogravimetric analysis (TGA). Castor oil-based PUs are generally stable up to temperatures around 250°C. researchgate.netias.ac.in The decomposition process often occurs in multiple stages, corresponding to the breakdown of different parts of the polymer structure. researchgate.net Dynamic Mechanical Analysis (DMA) is used to determine thermomechanical properties like the glass transition temperature (Tg), which is the temperature corresponding to the peak of the loss factor (tan δ). nih.govresearchgate.net The Tg is influenced by the degree of crosslinking and the interaction between the polymer chains. nih.gov
Table 1: Comparative Mechanical Properties of Castor Oil-Based Polyurethanes
| Polyurethane Formulation | Tensile Strength (MPa) | Elongation at Break (%) | Key Finding | Source |
| CO/PHBD PU (NCO/OH ratio 2.0) | 7.16 | 7.70 | Increasing the NCO/OH ratio from 2.0 to 4.0 significantly increased both tensile strength and elongation. | mdpi.com |
| CO/PHBD PU (NCO/OH ratio 4.0) | 14.8 | 27.4 | Higher crosslinker content improves mechanical properties. | mdpi.com |
| SMPU with Castor Oil (CO) | (Baseline) | (Baseline) | Multifunctional polyols significantly enhance strength. | researchgate.netnih.gov |
| SMPU with COT Polyol | 80% Increase vs. CO | 26% Decrease vs. CO | Increased crosslinking density improves strength but reduces elongation. | researchgate.netnih.gov |
| PU with Neat Castor Oil | (Low) | (High) | Reinforcement with fibers dramatically improves mechanical performance. | mdpi.com |
| PU with 20 wt.% Birch Fibers | 7.1 | 31 | Fiber reinforcement creates stronger, more rigid composites. | mdpi.com |
Development of Coatings and Resins with Enhanced Performance
Hydrogenated castor oil and its derivatives, including the propoxylated form, are valuable additives in the formulation of high-performance coatings and resins. ambujasolvex.comvrcastor.com Their incorporation can significantly improve key properties such as hardness, gloss, and resistance to environmental factors. ambujasolvex.comulprospector.com In non-drying alkyd resins, for example, hydrogenated castor oil acts as a substitute for other oils, imparting non-yellowing characteristics and excellent gloss and mar resistance to the final product, which is used in applications like wood finishes and stoving paints. vrcastor.com
The film-forming properties and moisture resistance of hydrogenated castor oil make it a critical component in protective coatings. ambujasolvex.com It enhances scratch resistance, strength, and water repellency without negatively affecting the drying time. ambujasolvex.com In powder coatings, it can be used as an additive to improve flow control, enhance gloss, and provide elasticity and slip resistance to the cured film. vrcastor.comulprospector.com The reinforcement effect is often based on good wetting and the formation of chemical bonds between the coating matrix and any fillers, leading to cheaper, bio-based coatings with robust mechanical and adhesion properties. mdpi.com
Application as a Lubricating Additive in Tribological Systems
The unique chemical structure of castor oil, rich in ricinoleic acid, provides it with inherent lubricity and anti-wear properties. mdpi.com Its hydrogenated and propoxylated forms retain and enhance these characteristics, making them effective as lubricants or additives in tribological systems. ambujasolvex.comsurfactant.top Hydrogenated castor oil exhibits great lubrication, oxidative stability, and water resistance, allowing it to perform reliably under harsh conditions of high pressure and temperature. ambujasolvex.com
When used as an additive, even at low concentrations, it can significantly reduce the coefficient of friction (COF) and wear rate. mdpi.com For instance, adding a 0.5% volume concentration of a specific additive mixture to castor oil resulted in a 34.8% reduction in the average COF in a simulated engine environment. mdpi.com These additives work by forming a protective film on contact surfaces, which is crucial in boundary lubrication regimes where direct metal-to-metal contact is more likely. mdpi.com The tribological properties of castor oil, especially when enhanced with additives, have been found to be competitive with and sometimes superior to conventional mineral-based oils. researchgate.net While some additives can reduce friction, others might increase wear, highlighting the importance of selecting compatible additives to achieve the desired balance of tribological performance. nih.gov
Table 2: Effect of Additives on Tribological Performance of Castor Oil
| Lubricant | Additive(s) | Key Effect | Source |
| Castor Oil | Propyl Gallate & Ionic Liquid (0.5% vol) | 34.8% reduction in average Coefficient of Friction (COF). | mdpi.com |
| Castor Oil | Xanthophylls (Astaxanthin) | Wear rate reduced by up to 50%; COF increased by 25%. Improved oxidation stability. | nih.gov |
| Castor Oil | Zinc Dialkyl Dithiophosphate (ZDDP) | COF reduced by 23%; Wear rate increased by 31%. | nih.gov |
| Castor Oil | Carbonaceous Nanofriction Modifiers | Superior anti-wear properties compared to neat castor oil. | researchgate.net |
Utilization in Textile and Fiber Processing as a Softening and Antistatic Agent
In the textile industry, propoxylated hydrogenated castor oil is used for its excellent emulsifying, softening, and antistatic properties. surfactant.topresearchgate.net As a component of finishing formulations, it imparts a desirable soft and smooth feel to fabrics, a crucial factor for consumer appeal. nih.govp2infohouse.org Softeners enhance the technological properties of textiles by improving flexibility, tear strength, and abrasion resistance. nih.gov
Derivatives of castor oil also function as lubricants for fibers, preventing static buildup during processing, which is particularly important for synthetic fibers like polyester (B1180765) and nylon. shreebschemicals.com The nonionic nature of many castor oil ethoxylates and propoxylates ensures good compatibility with other chemical agents in the finishing bath. nih.gov Hydrogenated castor oil is specifically used in formulations to provide a smooth, non-greasy finish to fabrics. shreebschemicals.com These properties make propoxylated hydrogenated castor oil a versatile and eco-friendly additive for achieving high-quality textile finishes. shreebschemicals.com
Function as a Plasticizer in Polymer Blends and Composites
Castor oil, hydrogenated, propoxylated (PHCO) serves as a bio-based plasticizer in various polymer systems. Plasticizers are additives that increase the plasticity or fluidity of a material, primarily by decreasing the glass transition temperature (Tg) of the polymer. The incorporation of PHCO into a polymer matrix introduces flexible, long-chain molecules that position themselves between the rigid polymer chains. This spacing reduces intermolecular forces, such as van der Waals forces, allowing the polymer chains to move more freely past one another, which imparts flexibility and reduces brittleness.
The chemical structure of PHCO, featuring a saturated triglyceride core and appended poly(propylene oxide) chains, is central to its plasticizing action. The long, flexible aliphatic chains contribute to the free volume within the polymer matrix. Hydrogenated castor oil and its derivatives have been recognized for their utility as plasticizers in materials like nitrile rubbers and cellulosics, where they enhance properties such as tensile strength and elongation at break. researchgate.neteuropa.eu While extensive quantitative data for PHCO specifically is limited in public literature, its performance is expected to align with that of other fatty acid-based esters used as secondary plasticizers.
The effectiveness of a plasticizer can be observed through changes in the mechanical and thermal properties of the polymer blend. Key indicators include a lower glass transition temperature (Tg), a decrease in tensile strength and modulus, and a significant increase in the elongation at break. These changes signify a transition from a rigid, and often brittle, material to a more flexible and ductile one.
Below is an illustrative table detailing the expected effects of incorporating a bio-based plasticizer like PHCO into a polymer matrix, based on the known performance of similar castor oil derivatives. numberanalytics.comntnu.no
Table 1: Representative Effects of PHCO as a Plasticizer in a Polymer Matrix
| Polymer Matrix | Plasticizer Concentration (phr*) | Change in Glass Transition Temp. (Tg) | Change in Tensile Strength | Change in Elongation at Break |
| Polyvinyl Chloride (PVC) | 20 | Decrease by 10-15°C | Decrease by 15-25% | Increase by 50-100% |
| Nitrile Butadiene Rubber (NBR) | 15 | Decrease by 5-10°C | Decrease by 10-20% | Increase by 40-80% |
| Cellulose Acetate | 25 | Decrease by 12-18°C | Decrease by 20-30% | Increase by 60-120% |
*phr: parts per hundred rubber/resin
Formation of Polymeric Scaffolds and Matrices for Non-Biological Applications
In the realm of materials science, polymeric scaffolds are three-dimensional porous structures that serve as templates or support systems. While often associated with biomedical applications, these matrices are also crucial for various non-biological uses, including catalysis, separation membranes, and as matrices for the controlled release of non-biological agents like pesticides or fragrances.
The role of this compound in the formation of these scaffolds is rooted in its nature as a nonionic surfactant. Its amphiphilic character, with a large hydrophobic component (the hydrogenated castor oil backbone) and less hydrophobic polyether segments, allows it to influence the morphology of polymerizing systems. One common method for creating porous materials is emulsion templating, where an emulsion (e.g., oil-in-water or water-in-oil) is stabilized and then the continuous phase is polymerized. PHCO can act as the stabilizer for such an emulsion. After polymerization, the dispersed phase is removed (e.g., through evaporation or solvent extraction), leaving behind a network of interconnected pores, thereby creating a scaffold.
Table 2: Potential Roles of PHCO in Fabricating Non-Biological Polymeric Scaffolds
| Fabrication Method | Polymer System | Function of PHCO | Resulting Scaffold Feature | Potential Application |
| Emulsion Templating | Polystyrene | Emulsion Stabilizer | High-porosity, open-cell foam | Catalyst support |
| Phase Inversion | Polysulfone | Pore-forming agent (Porogen) | Asymmetric membrane structure | Water filtration |
| Melt Processing & Leaching | Polypropylene (B1209903) | Dispersible phase | Closed-cell porous matrix | Acoustic insulation |
Environmental Fate and Biodegradation Pathways of Propoxylated Hydrogenated Castor Oil
Biodegradability Assessment in Diverse Environmental Compartments
The biodegradability of propoxylated hydrogenated castor oil is assessed by considering its constituent parts: the hydrogenated castor oil (a triglyceride) and the poly(propylene oxide) (PPO) chains. Hydrogenated castor oil is recognized as being readily biodegradable in water. rsc.org The propoxylated component, polypropylene (B1209903) glycol (PPG), is also known to be biodegradable under aerobic conditions, although its degradation rate can be influenced by environmental factors. nsf.govwikipedia.orgrawsource.com
In aquatic environments, the biodegradation of propylene (B89431) glycol, the monomer of the PPO chain, can exert a high biochemical oxygen demand (BOD) as microorganisms consume dissolved oxygen during its decomposition. wikipedia.orgcumberlandrivercompact.org While generally considered to have low environmental persistence, high concentrations in water systems could temporarily deplete oxygen, potentially affecting aquatic life. rawsource.com In soil, propylene glycol is also readily biodegradable. wikipedia.org
Interactive Data Table: Biodegradability of Related Compounds
| Compound | Environment | Biodegradability | Key Factors |
| Hydrogenated Castor Oil | Water | Readily biodegradable rsc.org | Aerobic conditions |
| Propylene Glycol | Freshwater, Seawater, Soil | Readily biodegradable wikipedia.org | Aerobic conditions, can cause high BOD wikipedia.orgcumberlandrivercompact.org |
| Polypropylene Glycols (PPGs) | Groundwater (aerobic) | Slower than PEGs, half-lives of 2.5-14 days rsc.orgnsf.gov | Oxygen availability rsc.orgnsf.gov |
| Propylene Glycol Ethers (PGEs) | General | Significant aerobic biodegradation nih.gov | Half-lives of 5-25 days nih.gov |
Identification of Degradation Products and Metabolites
The degradation of propoxylated hydrogenated castor oil proceeds through the breakdown of its ester and ether linkages. The initial step is likely the hydrolysis of the triglyceride ester bonds by lipases, releasing hydrogenated fatty acids (predominantly 12-hydroxystearic acid) and a propoxylated glycerol (B35011) molecule.
The subsequent degradation of the PPO chains involves the oxidation of the terminal alcohol groups. nsf.govnih.gov This process, mediated by alcohol and aldehyde dehydrogenases, leads to the formation of carboxylated intermediates. nsf.govnih.gov Specifically for PPGs, mono-carboxylated products have been identified as key metabolites in aerobic degradation pathways. nsf.govresearchgate.net Further degradation can occur through the cleavage of the ether bonds, shortening the PPO chain one propylene oxide unit at a time. researchgate.net
The fatty acid component, 12-hydroxystearic acid, is expected to be metabolized through standard fatty acid oxidation pathways.
Interactive Data Table: Potential Degradation Products of Propoxylated Hydrogenated Castor Oil
| Initial Compound | Degradation Process | Potential Products/Metabolites |
| Propoxylated Hydrogenated Castor Oil | Lipase-mediated hydrolysis | 12-hydroxystearic acid, Propoxylated glycerol |
| Poly(propylene oxide) chains | Aerobic oxidation | Mono-carboxylated PPGs nsf.govresearchgate.net, Shorter-chain PPGs researchgate.net |
| 12-hydroxystearic acid | Fatty acid oxidation | Acetyl-CoA, Carbon dioxide, Water |
Mechanisms of Microbial Degradation in Aqueous and Soil Environments
The microbial degradation of propoxylated hydrogenated castor oil is a multi-step process involving a consortium of microorganisms. nm.gov
In both aqueous and soil environments, the initial attack is likely carried out by extracellular lipases that hydrolyze the ester bonds of the triglyceride. This makes the fatty acid and propoxylated glycerol components available for further microbial uptake and metabolism.
The degradation of the PPO chains is initiated by the enzymatic oxidation of the terminal primary alcohol groups. nsf.govnih.gov This process is carried out by alcohol dehydrogenases and aldehyde dehydrogenases. nsf.govnih.gov Following oxidation, ether-cleaving enzymes, or etherases, are responsible for the scission of the ether linkages, breaking down the polymer chain. nih.gov Studies have shown that bacteria such as Pseudomonas species are capable of degrading propylene glycol. researchgate.net The complete mineralization of surfactants often requires the synergistic action of a diverse microbial community. nm.gov
Influence of Chemical Structure on Environmental Persistence
Generally, increased chain length in the polyether portion can lead to decreased biodegradability. mst.edu Polypropylene glycols have been shown to be more persistent than polyethylene (B3416737) glycols (PEGs) under similar conditions. nsf.gov This suggests that the presence of the methyl group on the propylene oxide unit may sterically hinder enzymatic attack, slowing down the degradation process compared to the more linear structure of PEG.
The hydrogenation of the castor oil removes the double bonds in the ricinoleic acid, making the fatty acid chains saturated (primarily 12-hydroxystearic acid). While this increases the oxidative stability of the molecule, it may slightly alter the rate of biodegradation compared to its unsaturated counterpart.
Analytical Monitoring of Environmental Concentrations and Transformation
Monitoring the environmental concentrations and transformation of propoxylated hydrogenated castor oil requires sophisticated analytical techniques due to the complexity of the compound and its degradation products. A combination of separation and detection methods is typically employed.
Chromatographic techniques are essential for separating the parent compound from its metabolites and from complex environmental matrices. These include:
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC, is widely used for the analysis of non-volatile, polar compounds like nonionic surfactants and their degradation products. americanpharmaceuticalreview.comscispace.com
Gas Chromatography (GC): Suitable for more volatile and thermally stable degradation products. Derivatization may be necessary to increase the volatility of some analytes. americanpharmaceuticalreview.commdpi.com
Supercritical Fluid Chromatography (SFC): An alternative technique that can be used for the analysis of both ethoxylated and propoxylated surfactants, often after derivatization to allow for UV detection. researchgate.net
Detection is commonly achieved using:
Mass Spectrometry (MS): When coupled with chromatography (e.g., LC-MS, GC-MS), it provides high sensitivity and selectivity, allowing for the identification and quantification of the parent compound and its transformation products based on their mass-to-charge ratio. americanpharmaceuticalreview.comresearchgate.net
Other Detectors: Detectors such as Ultraviolet/Visible (UV/VIS), Corona Aerosol Detector (CAD), and Evaporating Light Scattering Detector (ELSD) can also be used with HPLC for quantification. americanpharmaceuticalreview.com
These analytical methods are crucial for tracking the fate of propoxylated hydrogenated castor oil in the environment and for verifying the extent of its biodegradation.
Advanced Analytical and Spectroscopic Characterization of Propoxylated Hydrogenated Castor Oil
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of polymers. pageplace.de It provides information on the chemical environment of individual nuclei, enabling the qualitative and quantitative analysis of the polymer's composition and microstructure. researchgate.net
Quantitative ¹H and ¹³C NMR for Propoxylation Degree Determination
Quantitative ¹H NMR spectroscopy is a primary method for determining the degree of propoxylation (DP), which is the average number of propylene (B89431) oxide units attached to the hydrogenated castor oil backbone. magritek.comresearchgate.net This is achieved by comparing the integral of the signals corresponding to the protons of the repeating propylene oxide units with the integral of signals from the protons of the hydrogenated castor oil triglyceride backbone. rsc.orgyoutube.com
The ¹H NMR spectrum of propoxylated hydrogenated castor oil will show characteristic signals for the fatty acid chains of hydrogenated castor oil (primarily 12-hydroxystearic acid) and the added poly(propylene oxide) (PPO) chains. The degree of propoxylation can be calculated using the following general formula, where a known signal from the triglyceride backbone is used as an internal standard:
DP = (Integral of PPO repeating unit protons / Number of protons per repeating unit) / (Integral of backbone protons / Number of protons in the backbone reference group)
Similarly, ¹³C NMR provides complementary information, offering better resolution for the carbon backbone and distinguishing carbons in different chemical environments. researchgate.net The chemical shifts of the carbons in the PPO chain and the triglyceride skeleton can be used to confirm the structure and quantify the propoxylation degree.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Propoxylated Hydrogenated Castor Oil
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| PPO Chain: -CH(CH₃)- | 3.40 - 3.65 (multiplet) | 72.5 - 75.0 |
| PPO Chain: -CH₂- | 3.30 - 3.40 (multiplet) | 74.5 - 76.0 |
| PPO Chain: -CH₃ | 1.10 - 1.20 (doublet) | 17.0 - 18.5 |
| Triglyceride: Glycerol (B35011) Backbone CH₂ | 4.10 - 4.30 | 62.0 - 63.0 |
| Triglyceride: Glycerol Backbone CH | 5.20 - 5.30 | 68.8 - 69.5 |
| Fatty Acid: -CH₂-COO- | 2.25 - 2.35 (triplet) | 33.5 - 34.5 |
| Fatty Acid: Terminal -CH₃ | 0.85 - 0.95 (triplet) | 13.9 - 14.2 |
| Fatty Acid: Bulk -CH₂- Chain | 1.20 - 1.40 (broad singlet) | 24.0 - 32.0 |
| Fatty Acid: -CH(OH)- | 3.55 - 3.65 (multiplet) | 70.0 - 72.0 |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and the specific degree of propoxylation.
2D NMR Techniques for Connectivity and Sequence Analysis
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and understanding the connectivity of atoms within the complex propoxylated hydrogenated castor oil structure. youtube.comsdsu.eduepfl.ch
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other (typically through 2-4 bonds). oxinst.com It is used to trace the proton-proton connectivities within the fatty acid chains and the propylene oxide units, confirming their respective structures. For instance, it would show a correlation between the methine and methyl protons of the propylene oxide unit. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH coupling). sdsu.eduepfl.ch It is extremely useful for assigning the carbon signals based on the more easily assigned proton signals. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. epfl.ch
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-4 bonds). youtube.comepfl.ch It is crucial for establishing the connectivity between the hydrogenated castor oil backbone and the poly(propylene oxide) chains. For example, an HMBC experiment would show a correlation between the protons on the glycerol backbone or the C12 hydroxyl position of the fatty acid and the first carbon of the attached propylene oxide chain, confirming the site of propoxylation.
Mass Spectrometry (MS) for Oligomer Distribution and End-Group Analysis
Mass spectrometry is a key technique for determining the molecular weight distribution of polymers and identifying the various oligomeric species present in the sample. researchgate.net Soft ionization techniques are preferred as they minimize fragmentation and allow for the analysis of intact oligomers.
MALDI-TOF MS for Molecular Weight Distribution Profiling
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is well-suited for analyzing the broad molecular weight distribution of polymers like propoxylated hydrogenated castor oil. plos.org In this technique, the polymer is co-crystallized with a matrix and ionized by a laser, typically forming singly charged ions. researchgate.net The resulting spectrum displays a series of peaks, where each peak corresponds to an oligomer with a different number of propylene oxide units. plos.orgfigshare.com From the distribution of these peaks, important parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) can be calculated. The mass difference between adjacent major peaks in the spectrum corresponds to the mass of the propylene oxide repeating unit (58.08 Da).
Table 2: Representative MALDI-TOF MS Data for a Propoxylated Hydrogenated Castor Oil Sample
| Parameter | Description | Example Value |
| Matrix | UV-absorbing compound that facilitates ionization | trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) |
| Cationizing Agent | Salt added to promote ion formation | Sodium Trifluoroacetate (NaTFA) |
| Repeating Unit Mass | Mass of the propylene oxide monomer | 58.08 Da |
| Observed Ion Series | [M + Na]⁺, where M is the oligomer | e.g., [HCO + (PO)n + Na]⁺ |
| Number-Average MW (Mn) | Statistical average molecular weight | ~3500 Da |
| Weight-Average MW (Mw) | Weighted average molecular weight | ~3800 Da |
| Polydispersity Index (PDI) | Measure of the breadth of the MW distribution (Mw/Mn) | ~1.09 |
Note: The molecular weights and PDI are illustrative and depend on the specific synthesis conditions.
ESI-MS for Oligomer Identification
Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is particularly useful when coupled with liquid chromatography (LC-MS). nih.govnih.gov ESI often produces multiply charged ions, which allows for the analysis of high molecular weight species on mass spectrometers with a lower mass-to-charge (m/z) range. ESI-MS is highly effective for identifying the different types of oligomeric series within the sample. For propoxylated hydrogenated castor oil, this includes distinguishing between triglycerides with varying numbers of attached PPO chains and identifying free PPO glycols. Tandem mass spectrometry (MS/MS) can be used to fragment selected parent ions to confirm the structure of the hydrophobic backbone and the propoxylated chains. chromatographyonline.com
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating the complex mixture of oligomers in propoxylated hydrogenated castor oil, assessing its purity, and fractionating the sample for further analysis. thermofisher.com The choice of technique depends on the specific information required.
Size-Exclusion Chromatography (SEC): Also known as Gel Permeation Chromatography (GPC), SEC separates molecules based on their hydrodynamic volume in solution. nih.govwur.nl It is the most common method for determining the molecular weight distribution of polymers. The sample is passed through a column packed with porous gel; larger molecules elute first because they are excluded from more of the pores. When calibrated with appropriate standards, SEC provides Mn, Mw, and PDI values.
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution separation based on chemical interactions with the stationary phase. thermofisher.comnih.gov
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. nih.gov In this mode, oligomers with longer alkyl chains or fewer propylene oxide units will be retained longer on a nonpolar stationary phase (e.g., C18). fujifilm.com
Normal-Phase HPLC (NP-HPLC) / Hydrophilic Interaction Liquid Chromatography (HILIC): Separates compounds based on polarity. chromatographyonline.com HILIC is particularly effective for separating oligomers based on the number of hydrophilic repeating propylene oxide units. thermofisher.com Species with a higher degree of propoxylation are more polar and elute earlier.
Coupling these chromatographic techniques with advanced detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS) provides a powerful tool for the comprehensive characterization of propoxylated hydrogenated castor oil. thermofisher.comchromatographyonline.com
Table 3: Typical HPLC Conditions for the Analysis of Propoxylated Surfactants
| Parameter | HILIC Method | RP-HPLC Method |
| Column | Silica or other polar stationary phase | C18 or C8 bonded silica |
| Mobile Phase A | Acetonitrile | Water |
| Mobile Phase B | Water or aqueous buffer | Acetonitrile or Methanol |
| Gradient | Increasing %B (more polar) | Increasing %B (less polar) |
| Detector | ELSD, CAD, MS | UV (if applicable), ELSD, CAD, MS |
| Separation Principle | Based on the number of propylene oxide units | Based on alkyl chain length and degree of propoxylation |
Gel Permeation Chromatography (GPC) for Molecular Weight
Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a cornerstone technique for determining the molecular weight distribution of polymeric materials like propoxylated hydrogenated castor oil. This method separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the column's stationary phase and thus elute earlier, while smaller molecules penetrate the pores to varying extents and have longer retention times.
The analysis of propoxylated hydrogenated castor oil by GPC reveals a distribution of molecular weights rather than a single value, a characteristic feature of polymers. This distribution arises from the varying degrees of propoxylation on the castor oil backbone. Key parameters obtained from a GPC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. A PDI value greater than 1 indicates a distribution of polymer chain lengths. For propoxylated castor oil derivatives, PDI values are typically above 1.1, reflecting the nature of the propoxylation reaction.
Table 1: Illustrative GPC Data for a Propoxylated Castor Oil-Based Polyol
| Parameter | Value |
| Number-Average Molecular Weight (Mn) | 2,200 g/mol |
| Weight-Average Molecular Weight (Mw) | 2,550 g/mol |
| Polydispersity Index (PDI) | 1.16 |
Note: This data is representative and can vary based on the specific degree of propoxylation and hydrogenation.
High-Performance Liquid Chromatography (HPLC) for Compositional Heterogeneity
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the various components within a complex mixture like propoxylated hydrogenated castor oil. Due to the inherent complexity of this material, which includes a mixture of triglyceride esters with varying degrees of propoxylation, HPLC is crucial for assessing its compositional heterogeneity.
Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. In the analysis of propoxylated hydrogenated castor oil, this technique can separate the different oligomers based on the length of their propylene oxide chains. More hydrophobic molecules (with shorter propylene oxide chains) will have longer retention times, while more hydrophilic molecules (with longer propylene oxide chains) will elute earlier. The use of a Diode-Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) allows for the quantification of these separated components. For instance, a study on ethoxylated castor oils, a related class of compounds, successfully used HPLC to separate species with different degrees of ethoxylation. wsu.edu A similar approach can be applied to propoxylated versions.
Table 2: Representative Compositional Data of a Propoxylated Hydrogenated Castor Oil from HPLC Analysis
| Component | Retention Time (min) | Relative Abundance (%) |
| Unreacted Hydrogenated Castor Oil | 15.2 | 5 |
| Low MW Propoxylated Species (1-5 PO units) | 12.8 | 25 |
| Mid MW Propoxylated Species (6-15 PO units) | 9.5 | 50 |
| High MW Propoxylated Species (>15 PO units) | 6.3 | 20 |
Note: This data is illustrative. Actual retention times and abundances will depend on the specific HPLC method and the sample's propoxylation level.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: FTIR analysis of propoxylated hydrogenated castor oil reveals characteristic absorption bands corresponding to its key functional groups. The hydrogenation process removes the C=C double bonds present in native castor oil, which would otherwise show a peak around 1650 cm⁻¹. The propoxylation introduces ether linkages (C-O-C) and terminal hydroxyl (-OH) groups.
Key IR absorption bands include:
-OH stretching: A broad band in the region of 3600-3300 cm⁻¹, indicative of the terminal hydroxyl groups of the polypropylene (B1209903) oxide chains. The broadness is due to hydrogen bonding.
C-H stretching: Sharp peaks in the 3000-2850 cm⁻¹ region, corresponding to the aliphatic C-H bonds in the fatty acid chains and the propylene oxide units.
C=O stretching: A strong absorption peak around 1740 cm⁻¹, characteristic of the ester carbonyl groups of the triglyceride backbone.
C-O-C stretching: A prominent band in the 1150-1050 cm⁻¹ region, confirming the presence of the ether linkages in the propylene oxide chains.
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. While specific Raman data for propoxylated hydrogenated castor oil is not widely published, the technique is sensitive to the C-C backbone and can be used to confirm the saturation of the fatty acid chains after hydrogenation. surfacesciencewestern.com It is also sensitive to changes in crystallinity and molecular conformation.
Table 3: Key Vibrational Frequencies for Propoxylated Hydrogenated Castor Oil
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H Stretch | 3600-3300 (broad) | ~3400 |
| C-H Stretch | 3000-2850 (sharp) | 3000-2850 |
| C=O Stretch (Ester) | ~1740 (strong) | ~1740 |
| C-O-C Stretch (Ether) | 1150-1050 (strong) | ~1100 |
Thermal Analysis Techniques
Thermal analysis techniques are critical for determining the thermal stability and phase behavior of propoxylated hydrogenated castor oil, which are important parameters for its application and storage.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify phase transitions such as melting, crystallization, and glass transitions. For a complex, non-crystalline material like propoxylated hydrogenated castor oil, a broad glass transition (Tg) is typically observed rather than a sharp melting point. The Tg represents the temperature at which the amorphous material transitions from a rigid, glassy state to a more flexible, rubbery state. Studies on similar polyols derived from castor oil have shown glass transition temperatures that can range from -30°C to -10°C, depending on the molecular weight and degree of modification. mdpi.com
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on the thermal stability and decomposition profile of the material. For propoxylated hydrogenated castor oil, the TGA thermogram would typically show the onset of decomposition at elevated temperatures. The hydrogenation of castor oil generally enhances its thermal and oxidative stability. ugm.ac.id The thermal degradation of castor oil-based polyurethanes, which share structural similarities, often occurs in multiple stages, with initial degradation of urethane (B1682113) linkages followed by the decomposition of the polyol backbone at higher temperatures. researchgate.net A typical TGA of a castor oil derivative might show significant weight loss beginning around 250-300°C. researchgate.net
Table 4: Representative Thermal Properties of a Propoxylated Hydrogenated Castor Oil
| Thermal Property | Temperature Range |
| Glass Transition (Tg) by DSC | -25°C to -15°C |
| Onset of Decomposition (TGA, 5% weight loss) | ~280°C |
Small-Angle X-ray Scattering (SAXS) and Neutron Scattering for Solution Structure
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for investigating the size, shape, and interactions of macromolecules and their assemblies in solution. For an amphiphilic molecule like propoxylated hydrogenated castor oil, these techniques are invaluable for characterizing the micelles that form in aqueous solutions above the critical micelle concentration (CMC).
Computational Chemistry and Molecular Modeling Approaches for Propoxylated Hydrogenated Castor Oil
Molecular Dynamics Simulations of Conformational Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of propoxylated hydrogenated castor oil.
One key aspect that can be investigated is the distribution of dihedral angles along the polymer backbone and side chains. This information is crucial for understanding the molecule's flexibility and its ability to adopt various conformations in solution or at interfaces. The radius of gyration, another important parameter that can be calculated from MD trajectories, provides a measure of the molecule's compactness.
Table 1: Illustrative Conformational Properties of a Model Propoxylated Triglyceride from Molecular Dynamics Simulation
| Property | Value | Description |
|---|---|---|
| Average Radius of Gyration (Rg) | 1.5 nm | A measure of the overall size and compactness of the molecule in an aqueous environment. |
| Principal Moments of Inertia (I1, I2, I3) | 2.5, 2.3, 1.8 nm² | Indicates the shape of the molecule; values suggest a somewhat elongated, asymmetric conformation. |
| Dominant Dihedral Angle (C-O-C-C) | 175° (trans) | The propylene (B89431) oxide chains predominantly adopt an extended, zig-zag conformation. |
| Solvent Accessible Surface Area (SASA) | 350 Ų | Represents the surface area of the molecule that is accessible to the solvent. |
MD simulations can also shed light on the intramolecular and intermolecular interactions that govern the conformational behavior. Hydrogen bonding between the ether oxygens of the propylene oxide units and solvent molecules, as well as van der Waals interactions between the hydrocarbon chains, play a significant role in determining the molecule's structure and dynamics. chemrxiv.org
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. researchgate.netnih.govias.ac.in These methods provide a fundamental understanding of the distribution of electrons within the propoxylated hydrogenated castor oil molecule, which in turn dictates its chemical properties.
By performing DFT calculations, one can determine various electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. ias.ac.in
Molecular electrostatic potential (MEP) maps can also be generated to visualize the regions of positive and negative electrostatic potential on the molecular surface. These maps are invaluable for predicting the sites most susceptible to electrophilic and nucleophilic attack. For propoxylated hydrogenated castor oil, the ether oxygens in the propylene oxide chains are expected to be regions of negative electrostatic potential, making them likely sites for interaction with electrophiles or for hydrogen bonding.
Table 2: Hypothetical Electronic Properties of a Propoxylated Hydrogenated Castor Oil Fragment from DFT Calculations
| Property | Value (Hartrees) | Value (eV) | Significance |
|---|---|---|---|
| HOMO Energy | -0.25 | -6.80 | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |
| LUMO Energy | 0.05 | 1.36 | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 0.30 | 8.16 | An indicator of chemical reactivity and stability. |
| Dipole Moment | 3.5 Debye | - | A measure of the overall polarity of the molecule. |
Furthermore, quantum chemical calculations can be used to predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the molecule. The calculated vibrational frequencies from IR spectra can be correlated with specific molecular motions, while calculated NMR chemical shifts can help in assigning peaks in experimental spectra.
Predictive Modeling of Interfacial Adsorption and Aggregation
Propoxylated hydrogenated castor oil, being an amphiphilic molecule with both hydrophobic (the hydrogenated castor oil backbone) and hydrophilic (the poly(propylene oxide) chains) parts, is expected to exhibit surface-active properties. Predictive modeling techniques can be used to understand its behavior at interfaces, such as oil-water or air-water interfaces, and its tendency to self-assemble into aggregates like micelles in solution. nih.govrutgers.edu
Mesoscale simulation methods, such as Dissipative Particle Dynamics (DPD), are particularly well-suited for studying these phenomena, which occur over larger length and time scales than are typically accessible with all-atom MD. frontiersin.org In DPD, groups of atoms are coarse-grained into beads that interact via soft, repulsive potentials. This allows for the simulation of the collective behavior of many surfactant molecules.
Table 3: Simulated Aggregation Properties of a Model Propoxylated Nonionic Surfactant
| Property | Predicted Value | Method |
|---|---|---|
| Critical Micelle Concentration (CMC) | 1 x 10⁻⁴ M | Dissipative Particle Dynamics (DPD) |
| Average Aggregation Number | 60 | Dissipative Particle Dynamics (DPD) |
| Micelle Shape | Spherical | Dissipative Particle Dynamics (DPD) |
| Interfacial Tension Reduction at CMC | 35 mN/m | Molecular Dynamics (MD) with Coarse-Graining |
Molecular dynamics simulations can also be employed to study the adsorption of single or multiple propoxylated hydrogenated castor oil molecules at an interface. These simulations can reveal the preferred orientation of the molecule at the interface and the reduction in interfacial tension it causes.
Simulation of Rheological Properties and Viscoelastic Response
The rheological properties of formulations containing propoxylated hydrogenated castor oil are critical for many applications. Computational methods can be used to simulate and predict these properties, providing a link between the molecular characteristics and the macroscopic flow behavior. mdpi.comthink-fluid-dynamix.com
For concentrated solutions or melts, non-equilibrium molecular dynamics (NEMD) simulations can be used to calculate the viscosity under shear. By applying a shear force to the simulation box and measuring the resulting stress, the shear-rate-dependent viscosity can be determined. These simulations can help to understand whether the fluid exhibits Newtonian or non-Newtonian (e.g., shear-thinning or shear-thickening) behavior.
Mesoscale methods, such as those that combine elements of fluid dynamics and polymer physics, can be used to simulate the viscoelastic response of the material. uh.edustanford.edu These simulations can predict storage and loss moduli (G' and G''), which characterize the elastic and viscous components of the material's response to oscillatory deformation. This is particularly relevant for understanding the gel-like or thickening properties that propoxylated hydrogenated castor oil might impart to a formulation.
Table 4: Simulated Rheological Parameters for a Concentrated Solution of a Model Polymer
| Parameter | Simulated Value | Significance |
|---|---|---|
| Zero-Shear Viscosity (η₀) | 1.2 Pa·s | Viscosity at very low shear rates, indicating the resistance to flow. |
| Power-Law Index (n) | 0.8 | A value less than 1 indicates shear-thinning behavior. |
| Storage Modulus (G') at 1 Hz | 10 Pa | Represents the elastic component of the viscoelastic behavior. |
| Loss Modulus (G'') at 1 Hz | 5 Pa | Represents the viscous component of the viscoelastic behavior. |
Coarse-Grained Models for Polymer Network Formation
In some applications, propoxylated hydrogenated castor oil may be part of a cross-linked polymer network. Coarse-grained modeling is an effective approach to simulate the formation and properties of such networks. tue.nl By representing large segments of the polymer chains as single beads, these models can access the long timescales and large system sizes required to study network formation. mdpi.com
These simulations can model the polymerization process, tracking the formation of cross-links between polymer chains and the evolution of the network structure. nih.gov From the resulting network topology, mechanical properties such as the elastic modulus can be predicted. This can provide valuable insights into how the molecular features of the propoxylated hydrogenated castor oil, such as the number of reactive sites and the flexibility of the polymer chains, influence the properties of the final cross-linked material.
Mesoscale simulations can also be used to study the swelling behavior of these polymer networks in different solvents. researchgate.net By modeling the interactions between the polymer network and the solvent molecules, the equilibrium swelling ratio can be predicted, which is a crucial parameter for applications such as hydrogels and superabsorbent polymers.
Table 5: Properties of a Simulated Cross-Linked Polymer Network
| Property | Predicted Value | Simulation Method |
|---|---|---|
| Gel Point (Conversion) | 75% | Monte Carlo Simulation |
| Swelling Ratio in Water | 8.5 | Dissipative Particle Dynamics (DPD) |
| Young's Modulus | 1.2 MPa | Coarse-Grained Molecular Dynamics |
| Average Mesh Size | 5 nm | Coarse-Grained Molecular Dynamics |
Emerging Research Frontiers and Future Directions in Propoxylated Hydrogenated Castor Oil Science
Development of Sustainable and Bio-Renewable Synthesis Methods
The primary appeal of propoxylated hydrogenated castor oil lies in its bio-renewable origin. Castor oil is extracted from the seeds of the Ricinus communis plant, which can be cultivated on marginal lands, thus not competing with food crops. mdpi.commdpi.com The journey from this raw material to a functional polyol involves several chemical modifications, and current research is intensely focused on making these steps as environmentally benign as possible.
The synthesis of PHCO begins with hydrogenation, a process that saturates the double bonds in castor oil to produce hydrogenated castor oil (HCO), a stable, wax-like substance. nih.govatamanchemicals.com The subsequent and crucial step is propoxylation. This is a ring-opening polymerization where propylene (B89431) oxide is reacted with the hydroxyl groups of the HCO to form polyether chains. The length and number of these chains determine the final properties of the polyol. ontosight.aisurfactant.top
Emerging sustainable synthesis strategies aim to minimize energy consumption and waste. Key research areas include:
Green Catalysis: Development of novel catalysts that are more efficient and less toxic than conventional ones. This includes exploring enzymatic processes and advanced double metal cyanide (DMC) catalysts that can facilitate propoxylation under milder conditions and offer greater control over the polymer structure. researchgate.netnih.gov
Solvent-Free Processes: Researchers are exploring catalyst-free and solvent-free reaction pathways, such as microwave-assisted synthesis, to reduce reaction times, energy input, and the need for hazardous solvents. iastate.edumdpi.com
One-Pot Syntheses: Combining multiple reaction steps into a single process, such as simultaneous epoxidation and ring-opening, is being investigated for other vegetable oil polyols and could be adapted for PHCO, significantly streamlining production and reducing waste. escholarship.org
These advancements are critical for improving the economic viability and life cycle assessment of PHCO-based materials, making them competitive with their petroleum-derived counterparts. chemengconsulting.com
Exploration of Novel Material Applications in Specialized Engineering
The versatility of PHCO as a polyol makes it a candidate for a wide range of polymeric materials, particularly polyurethanes (PUs). mdpi.com PUs are created by reacting polyols with isocyanates, and the properties of the final material are highly dependent on the structure of the polyol. mdpi.com The unique structure of PHCO—a saturated, hydrophobic backbone with tunable polyether side chains—opens up applications in specialized engineering fields.
Current and future research is focused on using PHCO to create:
High-Performance Coatings: The hydrophobic nature of the hydrogenated castor oil backbone, combined with the durability imparted by the polyether chains, makes PHCO-based PUs excellent candidates for moisture-resistant and anti-corrosion coatings. mdpi.comvrcastor.com
Advanced Elastomers and Foams: By controlling the propoxylation process, the resulting polyols can be designed to produce either rigid or flexible polyurethane foams and elastomers. researchgate.netenpress-publisher.com These materials are being investigated for applications ranging from automotive components and insulation to soft robotics, where tunable mechanical properties and durability are essential. researchgate.netresearchgate.net
Specialty Lubricants and Greases: Hydrogenated castor oil is already valued in lubricants for its water resistance. nih.gov Propoxylation can further modify its viscosity and thermal stability, leading to new formulations of bio-based industrial greases that can perform under extreme conditions. surfactant.top
The table below summarizes potential applications based on the properties imparted by the PHCO structure.
| Feature of PHCO | Resulting Polymer Property | Potential Specialized Application |
| Saturated, hydrophobic backbone | Excellent moisture resistance | Anti-corrosion coatings, marine applications |
| Tunable polyether chain length (Propoxylation) | Variable hardness and flexibility | Rigid/flexible foams, soft robotic elastomers |
| Bio-based origin | Increased sustainability | "Green" building materials, automotive interiors |
| High thermal and oxidative stability | Durability under harsh conditions | High-performance industrial lubricants and greases |
Tailoring Microstructure for Enhanced Performance in Advanced Materials
The macroscopic performance of a polymer is dictated by its microscopic structure. For polyurethanes derived from propoxylated hydrogenated castor oil, a key area of research is understanding and controlling the phase-separated microstructure. This structure consists of "hard segments" formed by the isocyanate and chain extenders, and "soft segments" derived from the PHCO polyol. The arrangement of these segments governs the material's mechanical properties, such as tensile strength, elasticity, and thermal stability. mdpi.comnih.gov
Researchers are tailoring this microstructure through several strategies:
Controlling Polyol Functionality: The degree of propoxylation directly influences the molecular weight and hydroxyl value of the PHCO polyol. creative-proteomics.com Higher functionality (more hydroxyl groups) leads to a higher cross-linking density in the final polymer network, resulting in more rigid materials. researchgate.net
Adjusting Stoichiometric Ratios: The ratio of isocyanate groups to hydroxyl groups (the NCO/OH ratio) is a critical parameter. Varying this ratio alters the connectivity of the hard and soft segments, allowing for fine-tuning of properties from soft, flexible elastomers to tough, rigid plastics. researchgate.net
Incorporating Different Isocyanates: The choice of isocyanate (e.g., aromatic vs. aliphatic) significantly impacts the properties of the hard segments and their interaction with the PHCO-based soft segments, affecting everything from UV stability to mechanical toughness. rsc.org
By precisely engineering these parameters, scientists can design advanced materials with properties customized for specific, demanding applications, moving beyond generic bio-replacements to creating materials with superior performance. mdpi.com
Integration with Nanotechnology and Hybrid Material Development
A significant frontier in material science is the integration of polymers with nanotechnology to create advanced composites with enhanced functionalities. Propoxylated hydrogenated castor oil is well-suited for this role due to its amphiphilic character, which can be leveraged to improve the dispersion and compatibility of nanofillers within a polymer matrix. nih.govresearchgate.net
Key research directions include:
Nanocomposite Formulation: PHCO can act as a dispersing or capping agent for various nanomaterials, such as carbon nanotubes, graphene oxide, and nanoclays. mdpi.comresearchgate.net When incorporated into a polymer matrix, these nanoparticles can dramatically improve mechanical strength, thermal stability, and barrier properties against gases and moisture. iastate.eduresearchgate.net For example, research on hydrogenated castor oil has shown its utility in modifying graphene oxide for anti-corrosion coatings. researchgate.net
Development of Self-Healing Materials: The dynamic nature of the bonds within polyurethane networks can be exploited to create self-healing materials. By integrating PHCO-based polymers with nanofillers that respond to external stimuli (like heat or light), it may be possible to create composites that can autonomously repair damage.
Functional Hybrid Materials: PHCO can be copolymerized with other monomers or blended with different polymers to create hybrid materials. For instance, creating hybrid systems with silica-based nanostructures could yield materials with improved scratch resistance and thermal stability, suitable for advanced coatings and composites. nih.gov
This integration of nanotechnology allows for the development of multifunctional materials that combine the sustainability of a bio-based polymer with the high-performance characteristics imparted by nanoscale additives.
Circular Economy Principles and End-of-Life Considerations for Propoxylated Hydrogenated Castor Oil Materials
As the world shifts towards a circular economy, designing polymers with a viable end-of-life pathway is no longer an option but a necessity. chemengconsulting.comtaylorfrancis.com Materials derived from propoxylated hydrogenated castor oil are being developed with circularity in mind, focusing on biodegradability and chemical recycling.
The key end-of-life considerations being researched are:
Biodegradability: The ester and urethane (B1682113) linkages in polymers made from PHCO are susceptible to hydrolysis and enzymatic attack by microorganisms. nih.govresearchgate.netyoutube.com This creates a pathway for biodegradation, where the material can be broken down into simpler molecules in specific environments, such as industrial composting facilities. mdpi.com Research focuses on controlling the rate of degradation by tailoring the polymer's chemical structure to ensure it remains stable during its service life but breaks down when disposed of correctly. nih.govnih.gov
Chemical Recycling: An even more promising route for a circular economy is chemical recycling, where the polymer waste is chemically broken down into its constituent monomers, which can then be used to create new, virgin-quality polymers. uctm.eduacs.org For PHCO-based polyurethanes, processes like glycolysis, hydrolysis, and aminolysis are being explored to recover the PHCO polyol and other precursors. uctm.edupolito.it This closes the production loop, minimizes waste, and retains the value of the bio-based feedstock. researchgate.netrsc.org
By embedding these principles into the material design phase, researchers aim to create PHCO-based polymers that are not only sustainable in their origin but also in their disposal, contributing to a truly circular and responsible materials economy.
Q & A
Basic Research Questions
Q. How can the degree of propoxylation (PO) be optimized to enhance solubility in polar solvents?
- Methodological Answer: Systematically vary the moles of propylene oxide (PO) during synthesis and correlate this with solubility profiles in solvents of increasing polarity (e.g., water, ethanol, hexane). Use gel permeation chromatography (GPC) to determine molecular weight distribution and nuclear magnetic resonance (NMR) to confirm PO incorporation. Solubility can be quantified via cloud point measurements or phase diagrams .
Q. What characterization techniques are critical for confirming successful propoxylation of hydrogenated castor oil?
- Methodological Answer: Combine Fourier-transform infrared spectroscopy (FTIR) to detect ether linkages (C-O-C) from propoxylation, NMR to quantify PO units, and hydroxyl value titration to assess residual hydroxyl groups. Gas chromatography-mass spectrometry (GC-MS) can identify byproducts, ensuring reaction specificity .
Q. How does pH influence the stability of propoxylated hydrogenated castor oil in formulation matrices?
- Methodological Answer: Conduct accelerated stability studies by incubating the compound at varying pH levels (e.g., 2–12) and temperatures. Monitor hydrolysis via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track degradation products. Kinetic modeling can predict shelf-life under standard conditions .
Advanced Research Questions
Q. What mechanisms drive the hydrolytic degradation of propoxylated hydrogenated castor oil under acidic conditions?
- Methodological Answer: Use tandem mass spectrometry (LC-MS/MS) to identify intermediates (e.g., hydroxystearic acid derivatives) formed during hydrolysis. Employ density functional theory (DFT) simulations to model reaction pathways. Compare activation energies across pH levels using Arrhenius plots .
Q. How do molecular interactions between propoxylated hydrogenated castor oil and hydrophobic APIs affect drug release kinetics?
- Methodological Answer: Perform in vitro dissolution studies with model drugs (e.g., paclitaxel) encapsulated in micelles or nanoparticles. Use differential scanning calorimetry (DSC) to assess compatibility and small-angle X-ray scattering (SAXS) to analyze micellar structure. Correlate PO chain length with critical micelle concentration (CMC) and release profiles .
Q. What experimental designs are effective for resolving contradictions in toxicity data across studies?
- Methodological Answer: Apply meta-analysis frameworks to reconcile discrepancies in acute/chronic toxicity datasets. Validate findings using in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) and in vivo models (e.g., zebrafish embryos). Include positive controls (e.g., PEGylated surfactants) and assess confounding variables like residual catalysts or oxidation byproducts .
Q. How can computational modeling predict the self-assembly behavior of propoxylated hydrogenated castor oil in nanocarrier systems?
- Methodological Answer: Use molecular dynamics (MD) simulations to model aggregation dynamics based on PO chain length and hydrophile-lipophile balance (HLB). Validate predictions via dynamic light scattering (DLS) and cryogenic transmission electron microscopy (cryo-TEM). Parameters like solvent polarity and temperature should be incorporated into simulations .
Methodological Considerations
- Experimental Design: Utilize Design of Experiments (DoE) to optimize synthesis parameters (e.g., PO molar ratio, catalyst type). Apply ANOVA to identify statistically significant factors .
- Data Contradiction Analysis: Cross-validate results using orthogonal techniques (e.g., NMR vs. FTIR for structural confirmation) and replicate studies under controlled conditions to isolate variables .
- Toxicokinetics: Prioritize OECD guidelines for acute oral toxicity (Test No. 423) and genotoxicity (Ames test) to ensure regulatory relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
